PIK-293
Overview
Description
PIK-293 is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ. It is a pyrazolopyrimidine analog of IC87114, designed to inhibit PI3Kδ with high specificity. The compound has shown significant potential in research due to its ability to selectively target PI3Kδ, making it a valuable tool in studying PI3K-related pathways and diseases .
Scientific Research Applications
PIK-293 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study PI3K-related pathways and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular and molecular biology research to investigate the role of PI3Kδ in various cellular processes, including cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated PI3K signaling, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3K-related pathways
Mechanism of Action
- In PIK3CA-mutant tumors, PIK-293 more potently inhibits mutant PI3K signaling, improving therapeutic efficacy .
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
PIK-293 interacts with different isoforms of PI3Ks, including p110δ, p110β, p110γ, and p110α . The compound has been found to be most potent against the p110δ isoform, with an IC50 value of 0.24 μM . The interactions between this compound and these enzymes play a crucial role in its biochemical properties .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with PI3Ks can lead to changes in the activation of downstream signaling pathways, which can subsequently influence various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway . It interacts with various enzymes and cofactors within this pathway . Specific details on the effects of this compound on metabolic flux or metabolite levels are not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions
PIK-293 is synthesized by replacing the adenine of IC87114 with the isosteric pyrazolopyrimidine. The synthesis involves several steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization to achieve the desired selectivity for PI3Kδ .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques and stringent quality control measures to maintain the compound’s efficacy and stability .
Chemical Reactions Analysis
Types of Reactions
PIK-293 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions to ensure selective reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .
Comparison with Similar Compounds
Similar Compounds
IC87114: A precursor to PIK-293, also a selective inhibitor of PI3Kδ.
PIK-23: Another selective inhibitor of PI3Kδ with a different chemical structure.
PIK-39: A selective inhibitor of PI3Kδ with similar potency to this compound.
Uniqueness of this compound
This compound stands out due to its high selectivity for PI3Kδ, making it a valuable tool for studying PI3Kδ-specific pathways and diseases. Its unique pyrazolopyrimidine structure provides distinct advantages in terms of potency and selectivity compared to other PI3K inhibitors .
Properties
IUPAC Name |
2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBVHKNIYROHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692887 | |
Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900185-01-5 | |
Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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